molecular formula C17H16F3NO2 B2940925 3,4-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide CAS No. 1797025-10-5

3,4-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide

Cat. No. B2940925
CAS RN: 1797025-10-5
M. Wt: 323.315
InChI Key: FGYHQCNXRXAXCP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aminobenzoic acids and derivatives. These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .


Molecular Structure Analysis

The molecular formula of this compound is C17H13F3N2O3. It has an average mass of 350.292 Da and a monoisotopic mass of 350.087830 Da .

Scientific Research Applications

Pharmacology and Drug Development

This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, such as enzymes or receptors in the human body. For instance, compounds with similar structures have been shown to target the Dual specificity mitogen-activated protein kinase kinase 1 in humans, which could be relevant for treating diseases related to cell growth and differentiation .

Chemical Taxonomy and Classification

In chemical taxonomy, this compound is classified under aminobenzoic acids and derivatives. This classification can help researchers understand its chemical properties and predict its behavior in different environments, which is crucial for its application in various fields like organic synthesis and material science .

Molecular Modeling and Design

The compound’s molecular structure allows it to be used in computational models to predict the interaction with biological macromolecules. This is particularly useful in the field of drug design, where it can help in the identification of potential drug candidates before they are synthesized and tested in the lab .

Safety and Hazards

The safety and hazards associated with “3,4-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide” are not well-documented. It’s always important to handle chemical compounds with care and appropriate safety measures .

Future Directions

The future research directions for “3,4-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide” could involve further studies on its synthesis, chemical reactions, and biological activity. There is also potential for exploring its interactions with various biological targets .

properties

IUPAC Name

3,4-difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-17(23-2,12-5-3-4-6-13(12)18)10-21-16(22)11-7-8-14(19)15(20)9-11/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYHQCNXRXAXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

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